molecular formula C22H23N5O3 B2991274 N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052605-94-3

N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2991274
CAS No.: 1052605-94-3
M. Wt: 405.458
InChI Key: GHPVWUHUEAVDHS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a synthetic small molecule characterized by a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo-tetrahydropyrrole ring. Key structural features include:

  • Aromatic substituents: A 4-ethylphenyl group at position 5 of the pyrrolo-triazol system and a 2,3-dimethylphenyl moiety attached via an acetamide linker.

Its design aligns with trends in medicinal chemistry to optimize target selectivity and metabolic stability through strategic substitution .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-15-8-10-16(11-9-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-17-7-5-6-13(2)14(17)3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPVWUHUEAVDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C21H23N5O3C_{21}H_{23}N_5O_3, with a molecular weight of 391.44 g/mol. The structure features a tetrahydropyrrolo[3,4-d][1,2,3]triazole core that is known for its diverse biological activities.

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that related triazole compounds possess antibacterial and antifungal activities.

Biological Activity Data

Activity TypeObservationsReference
AChE Inhibition IC50 values range from 46.42 µM to 157.31 µM
BChE Inhibition Comparable activity to physostigmine
Anticancer Exhibits significant cytotoxicity against ALL cells (IC50 = 0.3–0.4 µM)
Antimicrobial Potential activity against various pathogens

Case Studies

  • Neuroprotective Effects : A study demonstrated that a compound structurally similar to N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide significantly reduced AChE activity in vitro and improved cognitive functions in rodent models.
    • Findings : The compound enhanced memory retention and reduced oxidative stress markers in the brain.
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of related triazole derivatives showed that they could induce apoptosis in various cancer cell lines through the mitochondrial pathway.
    • Findings : The study reported a reduction in colony formation and increased caspase activity in treated cells.

Comparison with Similar Compounds

Key Observations :

  • The chloro-fluoro analog exhibits higher molecular weight and LogP due to halogen atoms, which may enhance membrane permeability but risk off-target interactions .

Bioactivity and Computational Predictions

Parameter Target Compound Chloro-Fluoro Analog
Predicted Promiscuity Low (ethyl reduces electrophilicity) Moderate (halogens increase reactivity)
Dark Chemical Matter Risk Unlikely Possible (due to halogenated motifs)

Implications :

  • Halogenated analogs may exhibit broader but less selective bioactivity, aligning with known trends in promiscuous binding .
  • The target compound’s ethylphenyl group likely reduces metabolic liabilities compared to halogenated derivatives, as halogens are prone to forming reactive metabolites.

Notes on Evidence and Limitations

Data Gaps : Direct pharmacological data for the target compound are absent in provided evidence; comparisons rely on structural extrapolation and predictive tools.

Diverse Sources : References include synthetic chemistry databases (), computational tools (), and broader bioactive compound research ().

Caution : Predictions from tools like Hit Dexter 2.0 require experimental validation to confirm selectivity and toxicity profiles.

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